molecular formula C8H5Br2F B3421614 Benzene, 1-(2,2-dibromoethenyl)-3-fluoro- CAS No. 221148-37-4

Benzene, 1-(2,2-dibromoethenyl)-3-fluoro-

Cat. No.: B3421614
CAS No.: 221148-37-4
M. Wt: 279.93 g/mol
InChI Key: WEKYBTNENFEUME-UHFFFAOYSA-N
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Description

Benzene, 1-(2,2-dibromoethenyl)-3-fluoro- is an organic compound characterized by the presence of a benzene ring substituted with a 2,2-dibromoethenyl group and a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-(2,2-dibromoethenyl)-3-fluoro- typically involves the reaction of 2,2-dibromoethene with a fluorinated benzene derivative. One common method involves the use of a palladium-catalyzed coupling reaction, where the dibromoethene is reacted with a fluorobenzene in the presence of a palladium catalyst and a suitable base. The reaction is carried out under an inert atmosphere, typically argon, and at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as distillation, recrystallization, or chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-(2,2-dibromoethenyl)-3-fluoro- undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction Reactions: Reduction of the dibromoethenyl group can yield the corresponding ethylene derivative.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium amide or thiolates in polar aprotic solvents.

    Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.

Major Products

    Substitution: Formation of substituted benzene derivatives.

    Oxidation: Formation of epoxides or other oxidized products.

    Reduction: Formation of ethylene derivatives.

Scientific Research Applications

Benzene, 1-(2,2-dibromoethenyl)-3-fluoro- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzene, 1-(2,2-dibromoethenyl)-3-fluoro- involves its interaction with specific molecular targets. The dibromoethenyl group can undergo nucleophilic attack, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to various biological effects. The fluorine atom can enhance the compound’s stability and reactivity, influencing its overall mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • Benzene, 1-(2,2-dibromoethenyl)-
  • Benzene, 1-(2,2-dibromoethenyl)-4-methyl-
  • Benzene, 1-(2,2-dibromoethenyl)-3-(phenylmethoxy)-

Uniqueness

Benzene, 1-(2,2-dibromoethenyl)-3-fluoro- is unique due to the presence of the fluorine atom, which can significantly alter its chemical properties compared to its non-fluorinated analogs. The fluorine atom can increase the compound’s lipophilicity, stability, and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(2,2-dibromoethenyl)-3-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Br2F/c9-8(10)5-6-2-1-3-7(11)4-6/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEKYBTNENFEUME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C=C(Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Br2F
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

221148-37-4
Record name 1-(2,2-dibromoethenyl)-3-fluorobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a stirred cooled (ice/salt, 0°) solution of carbon tetrabromide (48.82 g) in anhydrous CH2Cl2 (200 ml) was added portionwise over 3 minutes, triphenylphosphine (77.1 g), maintaining the temperature below 10°. The resulting orange suspension was stirred at 0° for 1 hour before adding to it , 3-fluorobenzaldehyde (7.8 ml). After the addition was complete, the suspension was stirred at 0° for 1 hour then quenched by the addition of water (75 ml). The organic phase was separated and washed with brine (75 ml), dried (Na2SO4) and evaporated to dryness. The residual gum was poured into cyclohexane (1L) and stirred for 30 minutes. The organic phase was decanted and the residue taken up into CH2Cl2and poured into cyclohexane (1L). This procedure was repeated twice more and the combined organic phases concentrated to ˜100 ml and passed through silica gel. The filtrate was concentrated to give the title compound as a mobile yellow oil (24 g, 100%).
Quantity
48.82 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
77.1 g
Type
reactant
Reaction Step Two
Quantity
7.8 mL
Type
reactant
Reaction Step Three
Yield
100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzene, 1-(2,2-dibromoethenyl)-3-fluoro-
Reactant of Route 2
Benzene, 1-(2,2-dibromoethenyl)-3-fluoro-

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